molecular formula C12H15Cl2NO3 B12749897 Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride CAS No. 139084-76-7

Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride

Cat. No.: B12749897
CAS No.: 139084-76-7
M. Wt: 292.15 g/mol
InChI Key: ULWYHKBFLSHNAZ-UHFFFAOYSA-N
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Description

Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by the presence of a chlorophenyl group, a hydroxyethylamino group, and a furanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride typically involves the following steps:

    Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Hydroxyethylamino Group: This step involves the nucleophilic substitution reaction where the hydroxyethylamino group is attached to the furanone ring.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for developing new drugs with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dihydro-5-(4-bromophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
  • Dihydro-5-(4-methylphenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride
  • Dihydro-5-(4-nitrophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride

Uniqueness

Dihydro-5-(4-chlorophenyl)-3-((2-hydroxyethyl)amino)-2(3H)-furanone hydrochloride: is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The hydroxyethylamino group also contributes to its solubility and interaction with biological targets.

Properties

CAS No.

139084-76-7

Molecular Formula

C12H15Cl2NO3

Molecular Weight

292.15 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(2-hydroxyethylamino)oxolan-2-one;hydrochloride

InChI

InChI=1S/C12H14ClNO3.ClH/c13-9-3-1-8(2-4-9)11-7-10(12(16)17-11)14-5-6-15;/h1-4,10-11,14-15H,5-7H2;1H

InChI Key

ULWYHKBFLSHNAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1C2=CC=C(C=C2)Cl)NCCO.Cl

Origin of Product

United States

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